molecular formula C23H34O5 B1248175 Parvisporin

Parvisporin

Cat. No.: B1248175
M. Wt: 390.5 g/mol
InChI Key: IOIZASRPFAFSMJ-CHGLLVKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parvisporin is a neuritogenic isoindolinone alkaloid first isolated from the fungus Stachybotrys sp. in 1997 . Its structure was revised in 2013 through total synthesis, confirming a 6/5/6/6 tetracyclic scaffold with a fused isoindolinone core and a unique stereochemical arrangement at C-3 and C-4 .

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

2,4-dihydroxy-6-(hydroxymethyl)-3-[(2E,6E)-11-hydroxy-3,7,11-trimethyldodeca-2,6-dienyl]benzaldehyde

InChI

InChI=1S/C23H34O5/c1-16(9-6-12-23(3,4)28)7-5-8-17(2)10-11-19-21(26)13-18(14-24)20(15-25)22(19)27/h7,10,13,15,24,26-28H,5-6,8-9,11-12,14H2,1-4H3/b16-7+,17-10+

InChI Key

IOIZASRPFAFSMJ-CHGLLVKUSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/CC1=C(C=C(C(=C1O)C=O)CO)O)/C)/CCCC(C)(C)O

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C=O)CO)O)C)CCCC(C)(C)O

Synonyms

parvisporin

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Molecular formula: C₃₀H₃₅NO₇ .
  • Contains a bicyclic isoindolinone moiety and a prenylated side chain critical for bioactivity .
  • Absolute configuration confirmed via X-ray crystallography of its 4-bromobenzyl ether derivative .

Structural and Functional Analogues

Compound Source Structural Features Bioactivity Key References
Parvisporin Stachybotrys sp. Isoindolinone core, prenylated side chain, 6/5/6/6 tetracyclic system Neuritogenic (EC₅₀: 0.1 μM in PC12 cells)
Stachybotrin C Stachybotrys sp. Coumarin-linked isoindolinone, 6/5/6/6 tetracyclic system Neuritogenic (EC₅₀: 0.5 μM in PC12 cells)
SMTP-1 and -2 Stachybotrys microspora Staplabin analogs with epoxyquinone and peptide chains Endothelin receptor antagonists; anti-inflammatory
Aspernidine A/B Aspergillus nidulans Prenylated isoindolinones with a diketopiperazine ring Antimicrobial, cytotoxic
Duricaulic Acid Aspergillus duricaulis Phthalimidine derivative with a linear terpene chain Undefined bioactivity (structural model for synthesis)
Xiamenmycins Streptomyces xiamenensis Prenylated 4-hydroxybenzoates with pyran rings Antifibrotic, anti-inflammatory

Key Differences and Research Findings

This compound vs. Stachybotrin C
  • Structural Divergence: Stachybotrin C replaces this compound’s isoindolinone core with a coumarin moiety .
  • Bioactivity : this compound exhibits 5-fold higher neuritogenic potency than Stachybotrin C, likely due to enhanced side-chain hydrophobicity .
  • Synthesis : this compound’s stereochemical complexity required advanced strategies for resolving C-3 and C-4 configurations, unlike Stachybotrin C .
This compound vs. SMTPs
  • Mechanism : SMTPs target endothelin receptors, whereas this compound modulates neurotrophic pathways (e.g., NGF signaling) .
  • Applications : SMTPs are explored for cardiovascular diseases, while this compound is prioritized for neurodegeneration .
This compound vs. Aspernidines
  • Biosynthetic Origin : Aspernidines derive from Aspergillus, lacking the prenylation pattern seen in Stachybotrys metabolites .
This compound vs. Xiamenmycins
  • Scaffold: Xiamenmycins are benzoate derivatives, contrasting with this compound’s nitrogen-containing isoindolinone .
  • Therapeutic Scope : Xiamenmycins are antifibrotic, demonstrating the functional versatility of fungal metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Parvisporin
Reactant of Route 2
Parvisporin

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